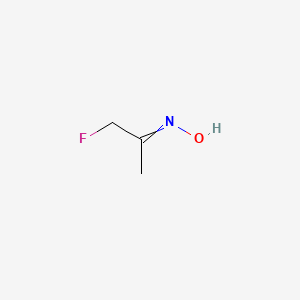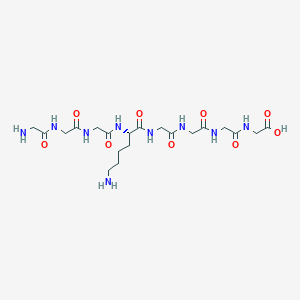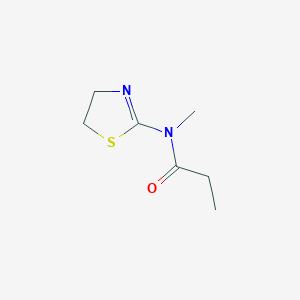![molecular formula C22H38I2N2O6Si2 B14248459 1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide CAS No. 406684-13-7](/img/structure/B14248459.png)
1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide is a complex organosilicon compound It is characterized by the presence of bipyridinium and trimethoxysilyl groups, which impart unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The resulting product is then treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The bipyridinium moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.
Substitution: Requires nucleophiles such as amines or thiols, usually performed in organic solvents.
Major Products Formed
Hydrolysis: Produces silanol derivatives.
Condensation: Leads to the formation of siloxane networks.
Substitution: Results in modified bipyridinium compounds.
Applications De Recherche Scientifique
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide has diverse applications in scientific research:
Material Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials with enhanced mechanical and thermal properties.
Catalysis: Acts as a ligand in the preparation of metal complexes for catalytic reactions.
Surface Modification: Employed in the functionalization of surfaces to improve adhesion, corrosion resistance, and biocompatibility.
Biology and Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide involves the interaction of its functional groups with target molecules. The trimethoxysilyl groups can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The bipyridinium moiety can interact with biological molecules, potentially disrupting microbial cell membranes and inhibiting growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but lacks the bipyridinium moiety.
1-[3-(Trimethoxysilyl)propyl]urea: Contains a urea group instead of bipyridinium.
3-(Trimethoxysilyl)propyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide is unique due to the presence of both trimethoxysilyl and bipyridinium groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in material science and catalysis.
Propriétés
Numéro CAS |
406684-13-7 |
|---|---|
Formule moléculaire |
C22H38I2N2O6Si2 |
Poids moléculaire |
736.5 g/mol |
Nom IUPAC |
trimethoxy-[3-[4-[1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]silane;diiodide |
InChI |
InChI=1S/C22H38N2O6Si2.2HI/c1-25-31(26-2,27-3)19-7-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-8-20-32(28-4,29-5)30-6;;/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
WHKAYGONJKIILI-UHFFFAOYSA-L |
SMILES canonique |
CO[Si](CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[Si](OC)(OC)OC)(OC)OC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)





![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)


![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)

